[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a 2-methylpropyl group and a methanol group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-(2-methylpropyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Formation of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]carboxylic acid.
Reduction: Formation of [3-(2-Methylpropyl)-1H-dihydropyrazol-4-yl]methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpropyl)-1H-pyrazole: Lacks the methanol group, making it less reactive in certain chemical reactions.
4-Methyl-1H-pyrazole: Similar structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4,6,11H,3,5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMPFMNVCYWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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